molecular formula C9H12ClN3O2 B13015563 tert-Butyl (3-chloropyrazin-2-yl)carbamate

tert-Butyl (3-chloropyrazin-2-yl)carbamate

Cat. No.: B13015563
M. Wt: 229.66 g/mol
InChI Key: KUOZXVQLQMLVGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Contemporary Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, are fundamental scaffolds in medicinal chemistry. mdpi.com The pyrazine (B50134) ring, a six-membered aromatic ring with two nitrogen atoms in a 1,4-arrangement, is a key structural motif found in a variety of bioactive molecules. nih.govresearchgate.net Its electron-deficient nature, a result of the electronegative nitrogen atoms, imparts unique reactivity and allows it to serve as a hydrogen bond acceptor, which is crucial for molecular recognition processes in biological systems. pharmablock.com

The introduction of substituents onto the pyrazine core is a common strategy for modulating the biological profile of a lead compound. Halogenated pyrazines, in particular, are valuable intermediates as the halogen atom can be readily displaced or participate in cross-coupling reactions, enabling the construction of more complex molecular architectures.

Strategic Importance as a Chemical Precursor and Building Block

tert-Butyl (3-chloropyrazin-2-yl)carbamate is a bifunctional molecule that combines the reactive features of a chloropyrazine with a protected amino group. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. organic-chemistry.orgfishersci.co.ukjk-sci.comchemistrysteps.com

The strategic importance of this compound lies in the orthogonal reactivity of its two key functional groups:

The Chloro Substituent: The chlorine atom on the pyrazine ring serves as a versatile handle for synthetic transformations. It can be a leaving group in nucleophilic aromatic substitution (SNAr) reactions or a partner in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. These reactions are staples in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

The Boc-Protected Amine: The Boc-protected amino group is generally unreactive under the conditions used for modifying the chloro-substituent. Once the desired modifications at the chloro position are complete, the Boc group can be cleanly removed to liberate the free amine. fishersci.co.ukjk-sci.comchemistrysteps.com This newly revealed amino group can then be used for a variety of subsequent reactions, such as amide bond formation, sulfonylation, or alkylation, further increasing the molecular complexity.

This dual functionality makes this compound a highly valuable building block for the synthesis of a diverse range of substituted aminopyrazines, which are important pharmacophores in many drug discovery programs.

Scope and Research Trajectories of the Compound

While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for this compound can be inferred from the broader context of pyrazine chemistry in drug discovery. Pyrazine derivatives have shown a wide spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. nih.govresearchgate.netpharmablock.com

The likely research applications for this building block include:

Kinase Inhibitors: The aminopyrazine scaffold is a common feature in many kinase inhibitors, where the nitrogen atoms of the pyrazine ring often form key hydrogen bond interactions with the hinge region of the kinase. pharmablock.com this compound provides a direct route to novel substituted aminopyrazines for screening against various kinase targets.

Agrochemicals: Nitrogen-containing heterocycles are also prevalent in modern agrochemicals. The synthetic versatility of this compound makes it a potential starting material for the development of new herbicides, fungicides, and insecticides.

Materials Science: Pyrazine-based structures are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electronic properties.

Future research will likely focus on the development of efficient and scalable syntheses of this compound and its application in the construction of libraries of novel pyrazine derivatives for high-throughput screening in drug discovery and other areas. The development of new synthetic methodologies that leverage the unique reactivity of this building block is also a probable avenue of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12ClN3O2

Molecular Weight

229.66 g/mol

IUPAC Name

tert-butyl N-(3-chloropyrazin-2-yl)carbamate

InChI

InChI=1S/C9H12ClN3O2/c1-9(2,3)15-8(14)13-7-6(10)11-4-5-12-7/h4-5H,1-3H3,(H,12,13,14)

InChI Key

KUOZXVQLQMLVGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CN=C1Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Tert Butyl 3 Chloropyrazin 2 Yl Carbamate

Established Synthetic Pathways for the Pyrazine (B50134) Carbamate (B1207046) Scaffold

The formation of the tert-butyl (3-chloropyrazin-2-yl)carbamate structure can be achieved through several established synthetic strategies, primarily involving the protection of a pre-existing aminopyrazine or the construction of the carbamate functionality on a pyrazine core through modern catalytic methods.

Direct Carbamoylation Strategies on Pyrazine Precursors

The most straightforward method for the synthesis of this compound is the direct N-acylation of the corresponding amine precursor, 2-amino-3-chloropyrazine (B41553). This transformation is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. This process is generally performed in the presence of a base to neutralize the released tert-butoxycarboxylic acid and to deprotonate the amine, thereby increasing its nucleophilicity. Common bases include triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), with the latter often used in catalytic amounts to accelerate the reaction. researchgate.net The choice of solvent can range from aprotic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) to aqueous mixtures, depending on the solubility of the starting materials. fishersci.co.uk

N-Protection via tert-Butoxycarbonyl (Boc) Chemistry in Pyrazine Systems

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions. fishersci.co.ukorganic-chemistry.org The protection of the amino group in 2-amino-3-chloropyrazine follows standard Boc protection protocols. The reaction with di-tert-butyl dicarbonate (Boc₂O) provides the desired carbamate in high yields. fishersci.co.ukorganic-chemistry.org The reaction conditions are generally mild, often proceeding at room temperature. fishersci.co.uk For sterically hindered or less reactive amines, heating may be required. fishersci.co.uk The use of a base like sodium hydroxide, sodium bicarbonate, or triethylamine is common to facilitate the reaction. The mechanism involves the formation of a tetrahedral intermediate, followed by the elimination of a tert-butoxycarbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butanol.

Table 1: Representative Conditions for Boc Protection of Amines


Palladium-Catalyzed Cross-Coupling Approaches in Pyrazine Synthesis

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C-N bonds. The Buchwald-Hartwig amination allows for the coupling of aryl halides with amines. wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this could theoretically be achieved by coupling 2,3-dichloropyrazine with tert-butyl carbamate. This approach requires careful selection of ligands and reaction conditions to favor mono-amination and avoid side reactions.

Alternatively, a more recent development involves the palladium-catalyzed coupling of aryl chlorides with sodium cyanate, followed by in-situ trapping of the resulting isocyanate with an alcohol. organic-chemistry.orgnih.govmit.eduacs.org Applying this to the pyrazine system, 2,3-dichloropyrazine could be coupled with sodium cyanate, and the intermediate pyrazinyl isocyanate trapped with tert-butanol to yield the desired product. This one-pot method is efficient for creating a variety of N-aryl carbamates. organic-chemistry.orgthieme-connect.com

Multi-Step Synthesis from simpler Pyrazine Derivatives

The target compound can also be constructed through a multi-step sequence starting from more basic pyrazine structures. One possible route begins with 2-aminopyrazine. google.com This starting material can undergo chlorination to introduce the chlorine atom at the 3-position. Reagents like N-chlorosuccinimide (NCS) are commonly used for the regioselective chlorination of electron-rich heterocyclic systems. chemicalbook.com Following the successful chlorination to yield 2-amino-3-chloropyrazine, the final step would be the N-protection of the amino group with di-tert-butyl dicarbonate as described in section 2.1.1. This stepwise approach allows for the controlled introduction of substituents onto the pyrazine ring. thieme-connect.comnih.gov

Advanced Synthetic Modifications of the this compound Core

Once synthesized, this compound serves as a versatile building block for further molecular elaboration, primarily through reactions targeting the chloro substituent.

Regioselective Functionalization of the Pyrazine Ring

The chlorine atom on the pyrazine ring is a key functional handle for introducing further diversity. It is susceptible to substitution via various transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyrazine ring and the carbamate group facilitates these transformations.

Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an aryl halide with an organoboron compound. mdpi.com this compound can be coupled with a wide range of aryl or vinyl boronic acids or their esters to introduce new carbon-based substituents at the 3-position. This reaction typically employs a palladium catalyst, a phosphine ligand, and a base. Nickel-catalyzed versions of Suzuki-Miyaura couplings have also been developed for aryl carbamates and sulfamates, showcasing the versatility of cross-coupling strategies. nih.govnih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction involves the coupling of the chloropyrazine derivative with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org This allows for the synthesis of pyrazinyl-alkyne structures, which are valuable precursors for further transformations.

Buchwald-Hartwig Amination: The chloro group can also be substituted with a variety of nitrogen nucleophiles via the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This enables the introduction of primary or secondary amines, anilines, or other nitrogen-containing heterocycles at the 3-position of the pyrazine ring, leading to a diverse array of 3-amino-2-(N-Boc-amino)pyrazine derivatives.

Table 2: Cross-Coupling Reactions for Functionalization


Nucleophilic Substitution Reactions on the Chloropyrazin Moiety

The chloropyrazine ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrazine nitrogens and the carbamate group facilitates the displacement of the chloride ion by various nucleophiles. This reactivity is a cornerstone for creating diverse derivatives.

Common nucleophiles employed in these reactions include amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, respectively. The reaction typically proceeds under basic conditions or with palladium catalysis to facilitate the substitution. The general scheme involves the addition of the nucleophile to the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate, which then expels the chloride ion to yield the substituted product. The reaction conditions, such as solvent, temperature, and the nature of the base or catalyst, are crucial for achieving high yields and selectivity.

Derivatization at the Carbamate Nitrogen

The carbamate nitrogen atom in this compound possesses a reactive proton that can be removed by a base, rendering the nitrogen nucleophilic. This allows for derivatization through reactions with various electrophiles, such as alkyl halides or acyl chlorides. This process, known as N-alkylation or N-acylation, expands the structural diversity of the molecule. For instance, N-acylation can be achieved to introduce a range of acyl groups onto the carbamate nitrogen.

Table 1: Examples of N-Acylation of Carbamate Derivatives

Entry Acylating Agent Product
1 4-Methylbenzoyl chloride tert-Butyl (4-methylbenzoyl)(1-phenylvinyl)carbamate rsc.org
2 3,5-Dimethylbenzoyl chloride tert-Butyl (3,5-dimethylbenzoyl)(1-phenylvinyl)carbamate rsc.org
3 2-Naphthoyl chloride tert-Butyl (2-naphthoyl)(1-phenylvinyl)carbamate rsc.org
4 Furan-2-carbonyl chloride tert-Butyl (furan-2-carbonyl)(1-phenylvinyl)carbamate rsc.org

Chemoenzymatic Synthesis Applications

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic transformations. rjraap.commdpi.com This approach is increasingly applied to produce complex molecules under mild and environmentally friendly conditions. rjraap.comresearchgate.net For this compound and its derivatives, enzymes can be used to perform specific transformations that are challenging to achieve with conventional chemical methods. rjraap.com

For example, lipases could be employed for the selective hydrolysis or formation of ester or amide bonds in precursors, while oxidoreductases could introduce or modify functional groups with high stereoselectivity. A chemoenzymatic strategy could involve the use of a transaminase to produce a chiral amine precursor, which is then chemically converted to the final carbamate product. researchgate.net This method offers advantages such as high optical purity, fewer toxic chemicals, and less hazardous reaction conditions. researchgate.net

Mechanistic Insights into Key Transformations

Understanding Reaction Selectivity and Efficiency

The selectivity in the reactions of this compound is governed by the electronic properties of the pyrazine ring and the steric hindrance of the tert-butyl group. In nucleophilic substitution reactions, the attack generally occurs at the chlorine-bearing carbon due to the strong activation provided by the adjacent nitrogen atoms. The efficiency of these reactions is highly dependent on the reaction conditions. Factors such as the choice of solvent, temperature, and catalyst can significantly influence the reaction rate and yield. For instance, in cross-coupling reactions, the choice of ligand on the metal catalyst can control the stereoselectivity of the products. researchgate.net

Investigations of Reaction Kinetics

The kinetics of carbamate formation and breakdown have been studied to understand the reaction mechanisms. The rate law for the reaction of amines with carbon dioxide to form carbamates can involve both uncatalyzed and hydroxide-catalyzed pathways. researchgate.net The rate-limiting step for carbamate formation with weakly basic amines typically involves the formation of the carbon-nitrogen bond. researchgate.net

Kinetic studies on the decarboxylation of carbamates show a dependence on the basicity of the parent amine. A Brønsted relationship has been established for the hydrogen ion-catalyzed decarboxylation of carbamates, where the rate constant correlates with the pKa of the amine. researchgate.net For carbamates derived from amines with pKa values from -1.05 to approximately 5, the Brønsted relationship is given by log kH+ (M-1 sec-1) = 0.77pKa + 3.6 at 10°C. researchgate.net However, for carbamates formed from more basic amines, the decarboxylation rates are nearly independent of basicity. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the synthesis of this compound, several green approaches can be implemented.

One key aspect is the choice of solvent. Traditional organic solvents can be replaced with more environmentally benign alternatives. unibo.it Water is an ideal green solvent due to its non-toxicity and availability, although its use can be limited by the poor solubility of organic reactants. mdpi.com Other recommended green solvents include ethanol, butanols, and acetate esters. researchgate.net The use of supercritical carbon dioxide has also been explored for derivatization reactions of carbamates, which simplifies the process and eliminates organic solvents. nih.gov

Another approach is the use of biocatalysis, as mentioned in the chemoenzymatic section, which allows reactions to proceed under mild conditions with high selectivity, reducing energy consumption and waste. unibo.it Furthermore, designing synthetic routes with high atom economy ensures that a maximum proportion of the starting materials is incorporated into the final product, minimizing waste.

Table 2: Selected Green Solvents for Pharmaceutical Synthesis

Solvent Classification
Water Recommended
Ethanol Recommended
1-Butanol Recommended
Acetone Usable
Ethyl acetate Usable

Solvent-Free and Environmentally Benign Protocols

The conventional method for N-Boc protection involves reacting an amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base and an organic solvent. semanticscholar.org However, growing environmental concerns have spurred the development of solvent-free and more benign alternatives. These methods aim to reduce the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution.

Solvent-Free N-Boc Protection: A promising environmentally friendly approach is the use of solventless reaction conditions. One such technique involves stirring the amine substrate directly in molten di-tert-butyl dicarbonate, which has a low melting point (22-24 °C). semanticscholar.orgumich.edu This method has been shown to be effective for a variety of hydrazines and amines, often proceeding without the need for a catalyst. umich.edu This approach eliminates the need for a solvent entirely, simplifying work-up procedures and reducing chemical waste.

Heterogeneous Catalysis: Another green methodology employs the use of solid-supported, recyclable catalysts. Amberlite-IR 120, a strongly acidic ion-exchange resin, has been demonstrated as an efficient heterogeneous catalyst for the N-tert-butoxycarbonylation of both aliphatic and aromatic amines under solvent-free conditions. derpharmachemica.com The key advantages of this protocol are the ease of catalyst separation by simple filtration, the potential for catalyst reuse, and typically rapid reaction times at ambient temperature. derpharmachemica.com The application of such a system to the synthesis of this compound would involve reacting 2-amino-3-chloropyrazine with Boc₂O in the presence of the resin, avoiding the use of liquid acids or bases that complicate purification.

The table below summarizes potential environmentally benign conditions for N-Boc protection applicable to the synthesis of the target compound.

ProtocolKey Reagents/CatalystsConditionsAdvantagesReference
Molten Boc₂ODi-tert-butyl dicarbonateSolvent-free, 25-30 °CNo solvent required, simple procedure, no catalyst needed. semanticscholar.orgumich.edu
Heterogeneous CatalysisDi-tert-butyl dicarbonate, Amberlite-IR 120Solvent-free, Room TemperatureRecyclable catalyst, easy work-up, mild conditions. derpharmachemica.com

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The standard synthesis of this compound from 2-amino-3-chloropyrazine and di-tert-butyl dicarbonate is a substitution reaction, which inherently has an atom economy of less than 100% because byproducts are formed.

The balanced chemical equation for this transformation is:

C₄H₄ClN₃ + C₁₀H₁₈O₅ → C₉H₁₂ClN₃O₂ + C₄H₁₀O + CO₂ (2-amino-3-chloropyrazine + Di-tert-butyl dicarbonate → this compound + tert-Butanol + Carbon Dioxide)

The calculation for the theoretical atom economy is as follows:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Based on this formula, the reaction generates tert-butanol and carbon dioxide as byproducts. While carbon dioxide is a gas, tert-butanol constitutes a significant portion of the waste stream that must be managed, typically through purification and disposal or recycling. This highlights a key area for potential improvement in the synthesis. While substitution reactions are often unavoidable, choosing reagents that lead to benign or easily recyclable byproducts is a central goal of waste minimization. In this case, the byproducts are relatively simple molecules, but their formation inherently lowers the material efficiency of the process.

The following table details the components of the atom economy calculation for this synthesis.

ComponentChemical FormulaMolecular Weight (g/mol)Role in Reaction
2-amino-3-chloropyrazineC₄H₄ClN₃129.55Reactant
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.25Reactant
This compoundC₉H₁₂ClN₃O₂229.66Desired Product
tert-ButanolC₄H₁₀O74.12Byproduct
Carbon DioxideCO₂44.01Byproduct
Total Reactant Mass -347.80 -
Calculated Atom Economy -(229.66 / 347.80) x 100 = 66.03%

Advanced Analytical Characterization of Tert Butyl 3 Chloropyrazin 2 Yl Carbamate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the connectivity of atoms and their chemical environment. For tert-Butyl (3-chloropyrazin-2-yl)carbamate, a suite of NMR experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques, is used to assemble a complete structural picture.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule and provides clues about their neighboring atoms. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the carbamate (B1207046) N-H proton, and the two protons on the pyrazine (B50134) ring.

The nine protons of the tert-butyl group are chemically equivalent and are expected to appear as a sharp singlet, typically in the upfield region of the spectrum. researchgate.net The exact chemical shift can vary depending on the solvent used. spectrabase.com The carbamate proton (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration due to hydrogen bonding.

The pyrazine ring contains two protons, which are in different chemical environments due to the substituents. They are expected to appear as two distinct doublets in the aromatic region of the spectrum, a result of coupling to each other. Based on data from similar substituted pyrazines and pyridines, these aromatic protons are expected in the downfield region. chemicalbook.comchemicalbook.comchemicalbook.com

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Below is a table of predicted ¹H NMR data for this compound. These predictions are based on typical chemical shift values for the functional groups present. pdx.edu

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-Butyl (C(CH₃)₃)~1.5Singlet (s)9H
Pyrazine-H5~8.2Doublet (d)1H
Pyrazine-H6~8.0Doublet (d)1H
Carbamate (NH)Variable (e.g., ~9.0)Broad Singlet (br s)1H

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

The spectrum would feature signals for the two types of carbons in the tert-butyl group: the quaternary carbon and the three equivalent methyl carbons. The carbamate carbonyl carbon (C=O) will appear significantly downfield. The four carbons of the pyrazine ring are all non-equivalent and will give rise to four separate signals in the aromatic region. The chemical shifts of these carbons are influenced by the nitrogen atoms and the chlorine substituent. Quaternary carbons, such as the one attached to the chlorine and the one bearing the carbamate group, often show lower intensity peaks. youtube.com Data from unsubstituted pyrazine shows carbon signals around 145 ppm. chemicalbook.comspectrabase.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

The following table outlines the predicted ¹³C NMR chemical shifts for the compound.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Methyl (C(CH₃)₃)~28
Quaternary (C(CH₃)₃)~81
Pyrazine-C2~148
Pyrazine-C3~150
Pyrazine-C5~135
Pyrazine-C6~142
Carbonyl (C=O)~153

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei. nih.gov

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. uni.lu For this compound, a COSY spectrum would show a cross-peak connecting the two pyrazine ring protons, confirming their adjacent relationship. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). uni.lu This technique would definitively link the ¹H signals of the pyrazine protons to their corresponding ¹³C signals on the ring. It would also connect the large singlet ¹H signal of the tert-butyl group to the methyl carbon signal in the ¹³C spectrum. youtube.com

Correlation from the carbamate N-H proton to the C2 carbon of the pyrazine ring and to the carbonyl carbon of the Boc group.

Correlations from the tert-butyl protons to the quaternary carbon of the Boc group and to the carbonyl carbon.

Correlations from the pyrazine protons (H5 and H6) to various carbons within the pyrazine ring, confirming their positions relative to the substituted carbons (C2 and C3). nih.gov

Together, these 2D NMR techniques provide an unambiguous confirmation of the structure of this compound. youtube.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition and molecular formula. researchgate.net

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. It typically generates protonated molecules [M+H]⁺ or other adducts, such as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, with minimal fragmentation. rsc.org

For this compound (C₉H₁₂ClN₃O₂), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument measures this mass to several decimal places, allowing for the differentiation between compounds with the same nominal mass but different elemental formulas. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion, where the [M+2]⁺ peak is approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Interactive Data Table: Predicted HRMS Adducts

The table below lists the calculated exact masses for common ESI adducts of this compound (Molecular Formula: C₉H₁₂ClN₃O₂).

AdductMolecular Formula of AdductCalculated m/z
[M+H]⁺C₉H₁₃ClN₃O₂⁺230.0691
[M+Na]⁺C₉H₁₂ClN₃O₂Na⁺252.0510
[M+K]⁺C₉H₁₂ClN₃O₂K⁺268.0250
[M-H]⁻C₉H₁₁ClN₃O₂⁻228.0545

Note: These values are based on the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). uni.luuni.lu

Fragmentation Pattern Analysis for Structural Features

Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion (or a specific adduct) and subjecting it to fragmentation. The resulting fragmentation pattern provides valuable information about the compound's structure.

For this compound, characteristic fragmentation pathways would include:

Loss of the tert-butyl group: A very common fragmentation for Boc-protected amines is the loss of a tert-butyl cation (C₄H₉)⁺ (m/z 57) or the neutral loss of isobutylene (B52900) (C₄H₈) from the [M+H]⁺ ion.

Loss of the entire Boc group: Cleavage can occur to lose the entire tert-butoxycarbonyl group.

Decarboxylation: Loss of carbon dioxide (CO₂) is another possible fragmentation pathway from the Boc-protected amine.

Ring Fragmentation: Subsequent fragmentation of the remaining chloropyrazine amine structure can occur, for instance, through the loss of HCN, which is common for nitrogen-containing aromatic rings. miamioh.edu

Analyzing these specific fragment ions allows for the confirmation of the different structural motifs within the molecule, such as the presence and location of the tert-butyl carbamate group and the chloropyrazine core.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the compound's stereochemistry and packing in the solid state.

Table 1: Representative Crystallographic Data for an Analogous Carbamate Compound Data for tert-butyl N-(thiophen-2-yl)carbamate

ParameterValueReference
Chemical FormulaC₉H₁₃NO₂S nih.gov
Crystal SystemOrthorhombic nih.gov
Space GroupPbca nih.gov
a (Å)11.732 (2) nih.gov
b (Å)8.6513 (17) nih.gov
c (Å)9.879 (2) nih.gov
V (ų)1002.7 (3) nih.gov
Z4 nih.gov

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. By measuring the vibrational frequencies of chemical bonds, a characteristic spectrum or "molecular fingerprint" is obtained.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites bond vibrations such as stretching and bending. The spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts: the tert-butyl group, the carbamate linker, and the chloropyrazine ring.

Key expected vibrational modes include the N-H stretch of the carbamate group, typically appearing as a sharp band in the 3400-3200 cm⁻¹ region. The carbonyl (C=O) stretching vibration of the carbamate is one of the most intense and characteristic peaks, usually found in the 1750-1680 cm⁻¹ range. Vibrations associated with the pyrazine ring, including C=N and C=C stretching, occur in the 1600-1400 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is expected at lower wavenumbers, typically in the 800-600 cm⁻¹ range. docbrown.info The tert-butyl group gives rise to characteristic C-H stretching and bending vibrations. docbrown.inforesearchgate.net

Table 2: Characteristic FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)AssignmentFunctional GroupReference
~3300N-H StretchCarbamate researchgate.net
2980-2870C-H Asymmetric/Symmetric Stretchtert-Butyl docbrown.info
~1720C=O StretchCarbamate researchgate.net
1580-1550C=N/C=C Ring StretchPyrazine Ring researchgate.netresearchgate.net
~1530N-H Bend / C-N StretchCarbamate researchgate.net
1470-1450C-H Asymmetric Bendtert-Butyl researchgate.net
~1370C-H Symmetric Bend (umbrella mode)tert-Butyl researchgate.net
~1250C-O StretchCarbamate researchgate.net
~780C-Cl StretchChloro-substituent docbrown.info

Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about vibrational modes that may be weak or absent in the IR spectrum. It is particularly sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy is highly effective for observing the pyrazine ring modes and the C-Cl stretch. researchgate.net Aromatic and heteroaromatic ring stretching vibrations typically produce strong Raman signals. researchgate.net The symmetric "breathing" modes of the pyrazine ring are often prominent in the Raman spectrum. While the C=O stretch is visible, it is generally less intense than in the FT-IR spectrum. The C-H stretching and bending modes of the tert-butyl group are also readily observed. researchgate.net Theoretical calculations, such as those based on Density Functional Theory (DFT), are often used in conjunction with experimental spectra to make definitive vibrational assignments based on the Total Energy Distribution (TED). researchgate.net

Table 3: Characteristic Raman Shifts

Wavenumber (cm⁻¹)AssignmentFunctional GroupReference
3100-3000Aromatic C-H StretchPyrazine Ring researchgate.net
2980-2870C-H Asymmetric/Symmetric Stretchtert-Butyl researchgate.net
~1700C=O StretchCarbamate researchgate.net
1600-1550Ring Stretching ModesPyrazine Ring researchgate.net
~1460C-H Bendtert-Butyl researchgate.net
~1020Ring Breathing ModePyrazine Ring researchgate.net
~780C-Cl StretchChloro-substituent researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography is an essential tool for separating the target compound from impurities, starting materials, and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods used for both analytical purity assessment and preparative isolation.

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The method separates components based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

Reversed-phase HPLC is the most common mode for this type of analysis. A nonpolar stationary phase, such as C18 (ODS) or C8, is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govsigmaaldrich.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of compounds with varying polarities. sigmaaldrich.com Detection is commonly performed using a UV detector, as the pyrazine ring possesses a strong chromophore that absorbs UV light. sigmaaldrich.comresearchgate.net By comparing the retention time and peak area of the sample to a certified reference standard, both identification and quantification can be achieved.

Table 4: Typical HPLC Parameters for Carbamate and Pyrazine Analysis

ParameterTypical SettingReference
ColumnReversed-Phase C18 or C8, 5 µm particle size nih.govsigmaaldrich.com
Mobile PhaseAcetonitrile / Water or Methanol / Water sigmaaldrich.com
Elution ModeGradient sigmaaldrich.com
Flow Rate1.0 - 2.0 mL/min sigmaaldrich.com
DetectorUV-Vis (e.g., at 240 nm) or Mass Spectrometry (MS) nih.govsigmaaldrich.com
Column Temperature35 - 40 °C sigmaaldrich.com

GC-MS is a powerful combination of two techniques that separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio and fragmentation pattern. While the carbamate moiety can sometimes be thermally labile, GC-MS is a standard method for analyzing pyrazine derivatives. nih.govsigmaaldrich.com

In GC, the sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column containing a stationary phase. sigmaaldrich.com The choice of stationary phase is critical; moderately polar to polar columns like those containing wax (e.g., SUPELCOWAX) or phases like DB-624 are often used for pyrazine analysis. nih.govsigmaaldrich.com The components are separated based on their boiling points and interaction with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive structural identification. For isomeric pyrazines, which can have very similar mass spectra, comparison of GC retention indices (RIs) across different columns is crucial for unambiguous identification. nih.gov

Computational Chemistry and Theoretical Investigations of Tert Butyl 3 Chloropyrazin 2 Yl Carbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach to determine a molecule's geometric and electronic properties. DFT calculations for tert-Butyl (3-chloropyrazin-2-yl)carbamate would provide significant insights into its stability, reactivity, and spectroscopic characteristics.

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For a flexible molecule like this compound, which contains rotatable bonds, this involves a conformational analysis to identify the lowest energy conformer.

The process would involve:

Initial Structure Generation: Building an initial 3D model of the molecule.

Conformational Search: Systematically rotating the flexible bonds, particularly around the carbamate (B1207046) linkage (N-C(O)O) and the bond connecting the pyrazine (B50134) ring to the nitrogen atom.

Geometry Optimization: For each generated conformer, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), would be performed to find the local minimum on the potential energy surface. bendola.com The optimized geometry corresponds to the most stable arrangement of atoms for that particular conformer.

Energy Comparison: The total energies of all optimized conformers would be compared to identify the global minimum, which represents the most stable conformation of the molecule under the given computational conditions.

For example, in a study on 2-pyrazinecarboxamide, DFT calculations were used to establish the optimized structure, revealing key bond lengths and angles. bendola.com The bond lengths for the C=O and C-N bonds in the amide group were found to be 1.22 Å and 1.38 Å, respectively. bendola.com A similar analysis for this compound would yield precise values for its bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its structure.

Table 1: Illustrative Optimized Geometric Parameters for a Related Pyrazine Carboxamide Derivative (Note: This table is illustrative and does not represent data for this compound)

Parameter Bond/Angle Calculated Value (B3LYP/6-31G(d,p))
Bond Length C=O 1.22 Å
Bond Length C-N (amide) 1.38 Å
Bond Angle C2-C10-N11 114.64°
Bond Angle C2-C10-O14 122.2°
Dihedral Angle C1-C2-C10-N11 33.6°

Source: Adapted from a DFT study on 2-pyrazinecarboxamide. bendola.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. mdpi.comnih.govnih.gov The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital is the highest energy orbital that contains electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile. mdpi.comnih.gov

LUMO: This is the lowest energy orbital that is empty of electrons. It represents the molecule's ability to accept electrons, thus acting as an electrophile. mdpi.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, DFT calculations would determine the energies of the HOMO and LUMO and map their electron density distributions. This would reveal which parts of the molecule are most likely to be involved in electron donation and acceptance during a chemical reaction. In studies of pyrazine derivatives, the HOMO and LUMO energies are used to estimate global chemical reactivity descriptors. bendola.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Pyrazine Derivative (Note: This table is illustrative and does not represent data for this compound)

Molecular Orbital Energy (eV)
HOMO -6.5
LUMO -1.2
HOMO-LUMO Gap 5.3

Source: Representative values from DFT studies on pyrazine derivatives.

Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the 1H and 13C NMR chemical shifts, which can then be compared with experimental data to confirm the structure. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for this purpose. researchgate.net

The process involves:

Optimizing the geometry of the molecule using DFT.

Performing a GIAO-DFT calculation on the optimized structure to compute the isotropic magnetic shielding tensors for each nucleus.

Referencing these values against a standard, such as tetramethylsilane (B1202638) (TMS), to obtain the chemical shifts (δ).

For complex molecules, these predicted shifts can be instrumental in assigning the signals in an experimental spectrum. Benchmark studies have shown that with appropriate functionals and basis sets, predicted 1H and 13C chemical shifts can have root-mean-square deviations of 0.07 to 0.19 ppm and 0.5 to 2.9 ppm, respectively, compared to experimental values. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can compute the vibrational frequencies and their corresponding intensities, which helps in the assignment of experimental spectra.

Following geometry optimization, a frequency calculation is performed. This not only confirms that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) but also provides a list of vibrational modes and their frequencies. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. dntb.gov.ua For instance, in a study of tert-Butyl N-(thiophen-2yl)carbamate, DFT calculations were used to compute the vibrational frequencies, which were then compared with the experimental FT-IR spectrum. bendola.comacs.org

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. For example, understanding its synthesis or its potential reactions, such as nucleophilic substitution at the chloro-substituted carbon on the pyrazine ring, can be achieved through DFT calculations.

This involves:

Mapping the Reaction Pathway: Identifying the structures of reactants, transition states, intermediates, and products along a proposed reaction coordinate.

Transition State Search: Locating the transition state structure, which is a first-order saddle point on the potential energy surface. This is a critical step as the transition state structure determines the activation energy of the reaction.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation barrier, which is a key indicator of the reaction rate.

By modeling different possible pathways, computational chemistry can help determine the most likely mechanism for a given reaction. For example, computational studies on the aminodehalogenation of 3-chloropyrazine-2-carboxamide (B1267238) have been used to understand the binding interactions of the resulting products with biological targets. mdpi.comresearchgate.net

Transition State Analysis for Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry, offering profound insights into the mechanisms of chemical reactions. This method focuses on identifying the transition state, which is the highest energy point along a reaction coordinate. The structure and energy of this transient species dictate the kinetic feasibility of a chemical transformation.

For this compound, a key reaction of interest would be its behavior in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine atom is displaced by a nucleophile. Theoretical calculations, typically employing Density Functional Theory (DFT), would be used to model the reaction pathway. This would involve mapping the potential energy surface as the nucleophile approaches the pyrazine ring, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. The transition state for the formation of this intermediate, and its subsequent decomposition to products, would be located and characterized.

The analysis would involve calculating the vibrational frequencies of the transition state structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. The energy of this transition state, relative to the reactants, provides the activation energy (Ea) of the reaction, a critical parameter in determining the reaction rate.

Energetic Profiles of Chemical Transformations

The energetic profile of a chemical reaction provides a comprehensive overview of the energy changes that occur as reactants are converted into products. For this compound, computational methods can be employed to construct detailed energetic profiles for various potential transformations.

A typical energetic profile would plot the potential energy of the system against the reaction coordinate. This profile would illustrate the relative energies of the reactants, any intermediates, transition states, and the final products. For instance, in an SNAr reaction involving this compound, the energetic profile would show the initial energy of the carbamate and the nucleophile. It would then rise to the energy of the first transition state, dip to the energy of the Meisenheimer intermediate, rise again to a second transition state for the departure of the chloride ion, and finally settle at the energy of the final product.

Transformation StepRelative Energy (kcal/mol) (Hypothetical)Description
Reactants0Initial state with this compound and a nucleophile.
Transition State 1+15 to +25Energy barrier for the formation of the Meisenheimer intermediate.
Meisenheimer Intermediate+5 to +10A temporary, high-energy complex formed during the reaction.
Transition State 2+18 to +28Energy barrier for the expulsion of the chloride ion.
Products-10 to -20The final, more stable state of the substituted pyrazine derivative.

This table presents a hypothetical energetic profile for a typical SNAr reaction of a chloropyrazine derivative, as specific data for this compound is not available.

Molecular Docking and Ligand-Binding Studies in Chemical Design (General Theoretical Framework)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly crucial in drug design, where the "ligand" (in this case, a derivative of this compound) is docked into the active site of a target protein.

The process involves sophisticated algorithms that explore a vast number of possible binding poses of the ligand within the protein's binding pocket. Each of these poses is then evaluated using a scoring function, which estimates the binding affinity (or binding energy) of the complex. A lower binding energy generally indicates a more stable complex and a higher likelihood of the ligand being a potent inhibitor or modulator of the protein's function.

Studies on pyrazine-thiazolidinone derivatives have demonstrated the utility of molecular docking in identifying potential anti-HIV agents. chemicalbridge.co.uk These studies revealed that hydrogen bonds, hydrophobic interactions, and pi-pi interactions played a significant role in the binding of the molecules to the HIV-RT enzyme. chemicalbridge.co.uk Similarly, molecular docking studies of pyrazine-based heterocycles as antibacterial agents have shown that specific derivatives can exhibit high binding affinity to critical bacterial enzymes. uni.lu For a molecule like this compound, molecular docking could be used to screen its potential as a ligand for various therapeutic targets, guiding the design of more effective drug candidates.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational method that aims to correlate the structural or property descriptors of a set of compounds with a particular property of interest. This allows for the prediction of the properties of new, unsynthesized compounds based on their chemical structure alone.

In the context of pyrazine derivatives, QSPR studies have been successfully employed to predict properties such as odor thresholds. uni.lu These studies typically involve calculating a wide range of molecular descriptors for a series of pyrazine compounds. These descriptors can be electronic (e.g., dipole moment, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed property. cymitquimica.com For instance, a 2D-QSPR study on 78 pyrazine derivatives used 35 descriptors to construct a model for predicting odor thresholds. The predictive power of the resulting QSPR model is then validated using an external test set of compounds. cymitquimica.com

For this compound, QSPR modeling could be used to predict a variety of its physicochemical properties, such as solubility, boiling point, or even its potential biological activity, based on models developed from a database of related pyrazine compounds.

QSPR Model TypeDescriptors Used (Examples)Predicted Property (Example)Statistical Method
2D-QSPRElectronic, Quantum ChemicalOdor ThresholdMultiple Linear Regression (MLR)
3D-QSPRSteric Fields, Electrostatic FieldsOdor ThresholdComparative Molecular Field Analysis (CoMFA)

This table illustrates the types of QSPR models that have been applied to pyrazine derivatives to predict their properties. uni.lucymitquimica.com

Intellectual Property and Patent Literature Review for Tert Butyl 3 Chloropyrazin 2 Yl Carbamate

Analysis of Patented Synthetic Routes Involving the Compound

The synthesis of tert-butyl (3-chloropyrazin-2-yl)carbamate is a critical step for many pharmaceutical development programs, and as such, various methods have been disclosed in the patent literature. The most prevalent approach involves the protection of the amino group of 2-amino-3-chloropyrazine (B41553).

A common and straightforward patented method is the reaction of 2-amino-3-chloropyrazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is typically carried out in the presence of a base and a suitable solvent. While the core transformation remains the same, patent documents reveal variations in the specific reagents and conditions employed, often optimized to improve yield, purity, and process scalability.

For instance, some patented procedures utilize a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to accelerate the reaction. The choice of solvent can also vary, with tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) being frequently cited. The reaction temperature is another key parameter, with many protocols operating at or below room temperature to minimize the formation of impurities.

Chinese patent CN109135058A describes a preparation method for a related pyrazine (B50134) derivative, highlighting the industrial importance of optimizing these synthetic steps. Similarly, international patent application WO2010020675A1 provides examples of the synthesis of related pyrazine carbamates, underscoring the value of this class of compounds as intermediates. These patents often aim to protect not just the final active pharmaceutical ingredient but also the key intermediates and the specific processes used to manufacture them.

Patented Synthetic Approaches to this compound and Analogs
Starting MaterialReagentCatalyst/BaseSolventKey Features in Patent Literature
2-Amino-3-chloropyrazineDi-tert-butyl dicarbonate (Boc₂O)4-Dimethylaminopyridine (DMAP)Tetrahydrofuran (THF)Commonly cited method, often with variations in reaction time and temperature to optimize yield.
2-Amino-3-chloropyrazineDi-tert-butyl dicarbonate (Boc₂O)Triethylamine (TEA)Dichloromethane (DCM)Alternative base and solvent system, potentially offering advantages in work-up and purification.
2-Amino-3-chloropyrazineDi-tert-butyl dicarbonate (Boc₂O)Sodium hydride (NaH)AcetonitrileUse of a stronger base, which may be beneficial for less reactive substrates but requires careful control of reaction conditions.

Strategic Patent Filings Utilizing the Pyrazine Carbamate (B1207046) Motif

The pyrazine carbamate motif, exemplified by this compound, is a cornerstone in the patent strategies of numerous pharmaceutical companies. This structural unit serves as a versatile scaffold for the construction of a wide array of biologically active molecules, particularly protein kinase inhibitors. nih.gov

The strategic value of this motif lies in its ability to participate in a variety of coupling reactions. The chlorine atom at the 3-position of the pyrazine ring is a readily displaceable leaving group, making it an ideal site for the introduction of diverse substituents via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions. researchgate.net The Boc-protected amine at the 2-position can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

This synthetic flexibility allows for the rapid generation of large libraries of compounds, a key strategy in modern drug discovery. Pharmaceutical companies often file patents that claim a broad genus of compounds, all sharing a common pyrazine carbamate core but differing in the substituents attached to the pyrazine ring. This approach provides broad intellectual property protection, covering not only specific lead compounds but also a wide range of related analogs.

A review of recent patent literature shows that this motif is frequently incorporated into molecules targeting kinases involved in cancer and inflammatory diseases. nih.govnih.gov For example, patent applications from major pharmaceutical innovators describe the use of this compound as a starting material for the synthesis of potent and selective inhibitors of Janus kinases (JAKs), spleen tyrosine kinase (Syk), and other important signaling proteins.

Representative Patent Applications Utilizing the Pyrazine Carbamate Motif
Patent Family/ApplicationAssigneeTherapeutic Target Class (General)Role of the Pyrazine Carbamate Motif
US 2010/0222367 A1Vertex PharmaceuticalsProtein Kinase InhibitorsCore scaffold for the synthesis of a library of kinase inhibitors. google.com
US 8,609,672 B2University of North Carolina at Chapel HillProtein Kinase InhibitorsKey intermediate for piperazinylpyrimidine analogues. google.com
WO 2019/158550 A1Olon S.p.A.Anticoagulants (Factor Xa Inhibitors)Intermediate in the synthesis of Edoxaban-related compounds. google.com

Trends in Patenting for Pyrazine-Based Intermediates

The patent landscape for pyrazine-based intermediates has seen significant growth over the past two decades, a trend that mirrors the increasing importance of pyrazine derivatives in medicinal chemistry. tandfonline.comnih.gov Pyrazines are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets with high affinity. nih.gov This versatility has made them a focus of intense research and development, leading to a corresponding surge in patent filings.

Several key trends can be observed in the patenting of pyrazine-based intermediates:

Focus on Kinase Inhibitors: A substantial portion of recent patents for pyrazine intermediates are related to the development of kinase inhibitors for oncology and immunology. nih.gov The pyrazine scaffold has proven to be an excellent platform for designing ATP-competitive inhibitors that can be tailored for selectivity against specific kinases. nih.gov

Process Chemistry Innovations: As promising drug candidates advance through clinical trials, there is a growing emphasis on developing efficient, scalable, and cost-effective manufacturing processes. Consequently, an increasing number of patents are being filed to protect novel synthetic routes, improved purification methods, and the discovery of new polymorphic forms of key intermediates like this compound.

Expansion into New Therapeutic Areas: While oncology and inflammation remain dominant, there is a noticeable trend towards exploring the utility of pyrazine-based intermediates in other therapeutic areas. These include neurodegenerative diseases, metabolic disorders, and infectious diseases.

Geographical Distribution of Patent Filings: While the United States and Europe have historically been the leaders in pharmaceutical patenting, there has been a significant increase in patent applications originating from China and other parts of Asia. This reflects the globalization of pharmaceutical research and development and the growing expertise in complex organic synthesis in these regions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.